4-O-Methyl-N-acetylneuraminic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

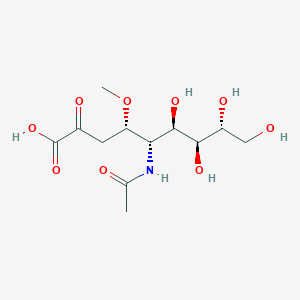

4-O-Methyl-N-acetylneuraminic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO9 and its molecular weight is 323.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research

4-O-Methyl-N-acetylneuraminic acid serves as a crucial substrate in studies investigating the metabolism of sialic acids. Research indicates that it is involved in cellular interactions, especially regarding viral infections and immune responses. For instance, studies have shown that this compound can resist desialylation by certain neuraminidases, which is essential for understanding its role in viral pathogenesis and immune evasion mechanisms .

Key Findings:

- Resistance to Neuraminidases: this compound exhibits marked resistance to desialylation by Vibrio cholerae neuraminidase, indicating its potential role in protecting glycoproteins from enzymatic degradation .

- Sialyltransferase Activity: The compound has been studied for its interaction with sialyltransferases, enzymes that add sialic acids to glycoproteins. Its kinetic parameters reveal differences in binding affinities compared to other sialic acid derivatives .

Vaccine Development

The incorporation of this compound into vaccine formulations has been explored to enhance the immunogenicity of antigens. Sialic acid derivatives are known to improve vaccine efficacy against various pathogens by modulating immune responses.

Applications:

- Adjuvant Properties: The compound can act as an adjuvant, enhancing the body's immune response to vaccines.

- Targeting Pathogens: By modifying antigens with sialic acid derivatives, researchers aim to create more effective vaccines against viral infections such as influenza .

Drug Design

In drug design, this compound is leveraged for developing inhibitors targeting sialidases—enzymes critical for the pathogenicity of several viruses and bacteria.

Significant Developments:

- Antiviral Agents: Researchers have synthesized analogs of this compound that mimic the transition state during neuraminidase catalysis, leading to the development of antiviral drugs such as Relenza .

- Structure-Activity Relationship Studies: The structural properties of this compound facilitate the design of potent inhibitors against viral neuraminidases, which are essential for virus release from infected cells .

Glycobiology

In glycobiology, this compound aids in studying glycoproteins and glycolipids, contributing to a better understanding of their functions in cell signaling and recognition processes.

Research Insights:

- Cell Attachment Studies: Ongoing research focuses on using 4-O-methyl analogs as probes for studying cell attachment mechanisms during viral infections .

- Sialic Acid Metabolism: Investigations into how this compound influences sialic acid metabolism provide insights into cellular interactions and disease mechanisms .

Diagnostic Applications

The compound is also utilized in developing diagnostic assays for detecting diseases related to sialic acids.

Potential Uses:

- Cancer Detection: Sialic acid levels are often altered in cancerous tissues; thus, this compound can be employed as a biomarker for diagnostic purposes.

- Neurodegenerative Disorders: Its role in sialic acid-related diseases may provide insights into conditions such as Alzheimer's disease and other neurodegenerative disorders .

Análisis De Reacciones Químicas

Periodate-Thiobarbiturate Reaction

4-O-Me-Neu5Ac exhibits a strong positive periodate-thiobarbiturate reaction, a hallmark of sialic acids. The mechanism involves:

-

Oxidative Cleavage : Periodate oxidizes the C7–C8 bond of the glycerol side chain.

-

Dye Formation : The resulting aldehyde reacts with thiobarbituric acid, producing a chromophore detectable at 549 nm .

Enzymatic Interactions

-

Sialyltransferase Activity :

4-O-Me-Neu5Ac is incorporated into glycoconjugates by equine liver sialyltransferases, albeit with reduced efficiency compared to Neu5Ac:Substrate K<sub>m</sub> (mM) V<sub>max</sub> (nmol/min/mg) CMP-Neu5Ac 0.7 12.3 CMP-4-O-Me-Neu5Ac 3.4 5.8 The higher K<sub>m</sub> indicates weaker binding affinity for the methylated substrate .

-

Resistance to Neuraminidases :

4-O-Me-Neu5Ac-containing glycoconjugates resist cleavage by Vibrio cholerae neuraminidase but remain susceptible to acid hydrolysis and fowl plague virus neuraminidase . -

Lyase Inactivity :

Free 4-O-Me-Neu5Ac is not cleaved by acylneuraminate pyruvate-lyase (NAL) and does not inhibit Neu5Ac degradation by this enzyme .

Structural and Functional Implications

The 4-O-methyl group introduces steric and electronic effects that alter molecular interactions:

-

Hydrogen Bonding : The C4 methoxy group disrupts hydrogen-bonding networks critical for substrate recognition by enzymes like NAL .

-

Conformational Effects : Methylation stabilizes the <sup>2</sup>C<sub>5</sub> chair conformation, reducing flexibility in the glycerol side chain .

Comparative Reactivity with Other Sialic Acids

| Feature | Neu5Ac | 4-O-Me-Neu5Ac |

|---|---|---|

| Periodate Reactivity | Positive | Positive |

| Susceptibility to NAL | Yes | No |

| Sialyltransferase K<sub>m</sub> | 0.7 mM | 3.4 mM |

| Glycoconjugate Stability | Moderate | High (resists hydrolysis) |

Propiedades

Número CAS |

67974-39-4 |

|---|---|

Fórmula molecular |

C12H21NO9 |

Peso molecular |

323.3 g/mol |

Nombre IUPAC |

(4S,5S,6R,7S,8R)-5-acetamido-6,7,8,9-tetrahydroxy-4-methoxy-2-oxononanoic acid |

InChI |

InChI=1S/C12H21NO9/c1-5(15)13-9(11(19)10(18)7(17)4-14)8(22-2)3-6(16)12(20)21/h7-11,14,17-19H,3-4H2,1-2H3,(H,13,15)(H,20,21)/t7-,8+,9-,10-,11-/m1/s1 |

Clave InChI |

UWTCTIMOBMXPCE-RCZSTQMZSA-N |

SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)OC)C(C(C(CO)O)O)O |

SMILES isomérico |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)OC)[C@H]([C@@H]([C@@H](CO)O)O)O |

SMILES canónico |

CC(=O)NC(C(CC(=O)C(=O)O)OC)C(C(C(CO)O)O)O |

Sinónimos |

4-O-methyl-N-acetylneuraminic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.